

Solubility of 5-Ethyl-5-methylhydantoin in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Ethyl-5-methylhydantoin

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An In-Depth Technical Guide to the Solubility of **5-Ethyl-5-methylhydantoin** for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Ethyl-5-methylhydantoin** (CAS No: 5394-36-5), a key chemical intermediate with applications ranging from organic synthesis to pharmaceutical research.^{[1][2][3]} As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the fundamental principles, experimental methodologies, and theoretical models that are critical for its practical application. We will delve into the physicochemical properties of the compound, present available quantitative and qualitative solubility data, provide a detailed, self-validating protocol for experimental solubility determination, and discuss the utility of thermodynamic models for data correlation and prediction. This guide is intended for researchers, chemists, and drug development professionals who require a deep and actionable understanding of how **5-Ethyl-5-methylhydantoin** behaves in various solvent systems.

Introduction to 5-Ethyl-5-methylhydantoin

Chemical Identity and Structure

5-Ethyl-5-methylhydantoin, also known by its IUPAC name 5-ethyl-5-methylimidazolidine-2,4-dione, is a heterocyclic organic compound belonging to the hydantoin class.^[1] The hydantoin ring is a five-membered structure containing two nitrogen atoms and two carbonyl groups. The

presence of both an ethyl and a methyl group at the C-5 position provides a unique steric and electronic environment that dictates its physical and chemical properties, including its solubility.

The molecular structure consists of a polar core—the hydantoin ring with its hydrogen bond donors (N-H) and acceptors (C=O)—and a nonpolar aliphatic portion (the ethyl and methyl groups). This amphiphilic nature is the primary determinant of its solubility behavior across a spectrum of solvents.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The key properties of **5-Ethyl-5-methylhydantoin** are summarized below.

Property	Value	Source(s)
IUPAC Name	5-ethyl-5-methylimidazolidine-2,4-dione	[1]
CAS Number	5394-36-5	[1]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂	[1][4]
Molar Mass	142.16 g/mol	[1][4]
Melting Point	144-150 °C	[4][5]
Appearance	Pellets or Large Crystals	[1]

Significance and Applications

5-Ethyl-5-methylhydantoin is more than a simple laboratory chemical; it is a versatile building block. Its applications include:

- **Chemical Intermediate:** It serves as a precursor in the synthesis of more complex molecules and specialty chemicals.[2][6]
- **Pharmaceutical Research:** Derivatives of hydantoins have been investigated for a range of biological activities, including anticonvulsant properties.[3] Understanding solubility is

paramount in drug development for formulation and bioavailability studies.

- Industrial Applications: It has been identified for use in water treatment formulations and as an ion exchange agent.^{[1][2]}

Foundational Principles of Solubility

The dissolution of a solid in a liquid is a complex thermodynamic process governed by the interplay of intermolecular forces. The adage "like dissolves like" provides a useful heuristic, but a deeper understanding requires consideration of the specific factors at play.

Thermodynamic Basis of Dissolution

Solubility is an equilibrium process. When a solid solute is added to a solvent, molecules leave the crystal lattice and enter the solution. Simultaneously, dissolved solute molecules can redeposit onto the lattice. Saturation is reached when these two rates are equal. The energy changes involved include:

- Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal.
- Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to be favorable, the solvation energy must be sufficient to overcome the lattice energy.

Key Factors Influencing Solubility

The solubility of **5-Ethyl-5-methylhydantoin** is not a static property but is influenced by several interconnected variables.

- Solute-Solvent Interactions: The hydantoin ring can participate in hydrogen bonding with protic solvents (e.g., water, alcohols), while the ethyl and methyl groups favor interactions with less polar or nonpolar solvents via van der Waals forces.
- Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle,

increasing the temperature shifts the equilibrium toward dissolution.

- **Solvent Polarity:** The polarity of the solvent dictates its ability to solvate the polar hydantoin core versus the nonpolar alkyl groups. A successful solvent must balance these interactions.
- **pH:** The N-H protons on the hydantoin ring are weakly acidic. In basic solutions, deprotonation can occur, forming a salt that is typically much more soluble in aqueous media. Therefore, the aqueous solubility of **5-Ethyl-5-methylhydantoin** is expected to be pH-dependent.[7]
- **Crystal Polymorphism:** The existence of different crystal packing arrangements (polymorphs) can lead to significant differences in physical properties, including melting point and solubility. While specific data for this compound is scarce, it is a critical consideration in pharmaceutical development.[8]

*Key factors influencing the solubility of **5-Ethyl-5-methylhydantoin**.*

Aqueous and Organic Solvent Solubility Profile

Quantitative Aqueous Solubility

Experimental data indicates that **5-Ethyl-5-methylhydantoin** has a moderate solubility in water of approximately 5 g/L at 25°C.[6] This level of solubility is attributed to the ability of the polar hydantoin ring to form hydrogen bonds with water molecules.

Solubility in Organic Solvents

While a comprehensive dataset across multiple temperatures is not readily available in the literature, we can infer the likely solubility behavior in common organic solvents based on their polarity and data from structurally similar compounds like 5,5-dimethylhydantoin.[9] The following table provides a qualitative and estimated guide for researchers.

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				range of compounds.
Ethyl Acetate	0.228	Moderate	Balances polarity, often used in solvent/anti-solvent recrystallization systems. [11]	
Nonpolar	Toluene	0.099	Low	Ineffective at solvating the polar hydantoin core.
Hexane / Heptane	0.009	Very Low / Insoluble	Primarily van der Waals forces, insufficient to overcome the crystal lattice energy.	

Note: Relative polarity values are from Reichardt, C.[\[12\]](#) Expected solubility is an estimation for practical guidance and should be confirmed experimentally.

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable data, experimental determination is essential. The isothermal shake-flask method is considered the gold standard for measuring thermodynamic solubility, particularly for compounds with low to moderate solubility.[\[8\]](#)

Overview of Common Methodologies

- Shake-Flask Method: An excess of the solid is equilibrated with the solvent at a constant temperature. The saturated solution is then filtered, and the concentration is determined. This measures thermodynamic equilibrium solubility.[\[8\]](#)

- Gravimetric Method: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This is straightforward but requires non-volatile solutes.[\[13\]](#)
- Kinetic Solubility Measurement: Often uses turbidimetry to determine the concentration at which a compound precipitates from a stock solution (e.g., in DMSO) upon addition to an aqueous buffer. It's a high-throughput method but may overestimate solubility compared to the equilibrium method.[\[14\]](#)[\[15\]](#)

Detailed Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of **5-Ethyl-5-methylhydantoin** in a given solvent at a specific temperature.

Materials:

- **5-Ethyl-5-methylhydantoin** (purity > 97%)
- Solvent of choice (analytical grade)
- Scintillation vials or sealed flasks
- Constant temperature orbital shaker/water bath
- Syringe filters (e.g., 0.22 μm PTFE or appropriate material)
- Analytical balance
- Volumetric flasks and pipettes
- HPLC with UV detector or a UV-Vis spectrophotometer

Procedure:

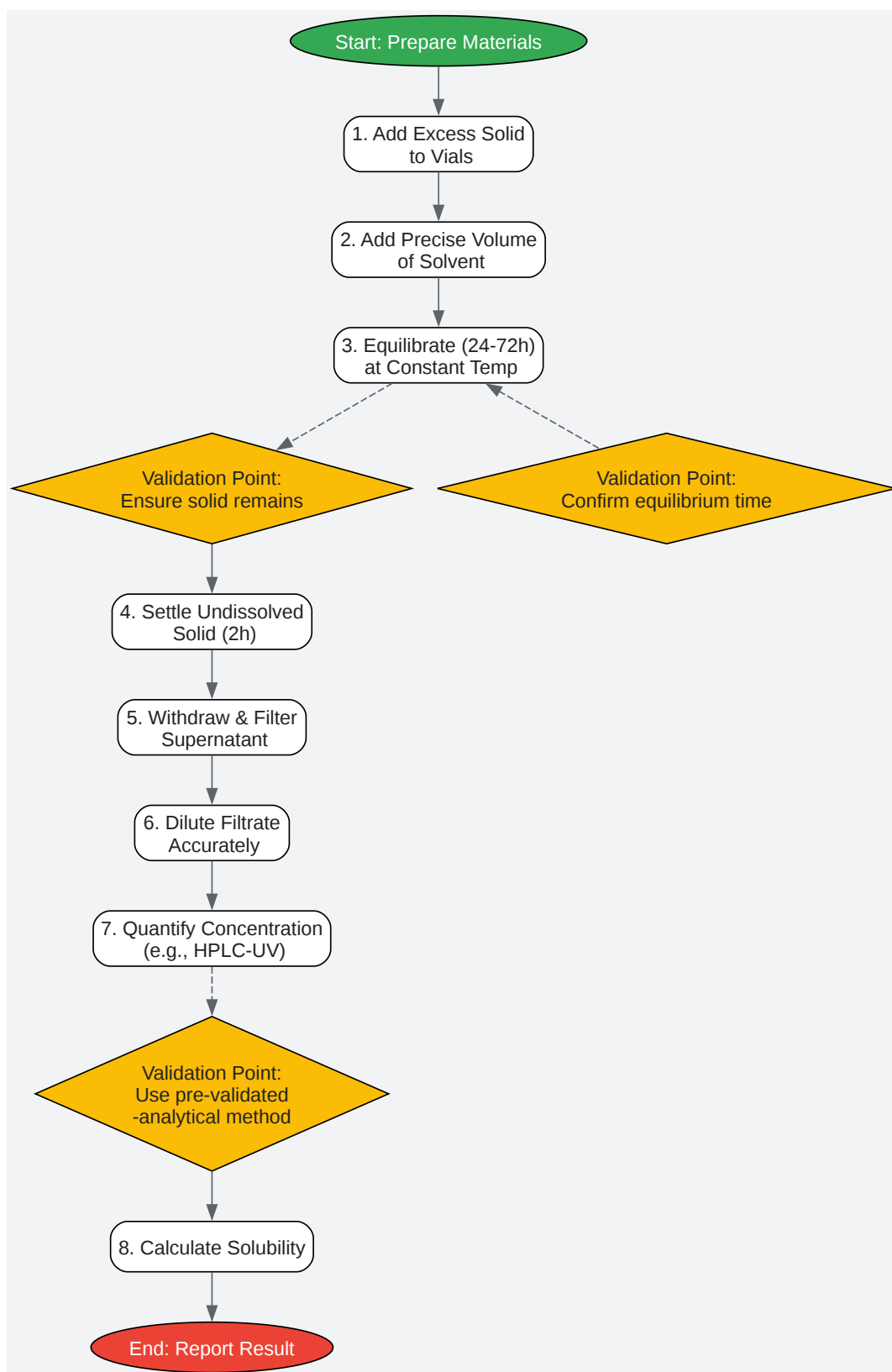
- **Preparation:** Add an excess amount of solid **5-Ethyl-5-methylhydantoin** to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment.
- **Solvent Addition:** Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.
- **Equilibration:** Seal the vials and place them in the isothermal shaker set to the desired temperature (e.g., $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$). Agitate the vials for a predetermined time (e.g., 24-72 hours). **Causality Insight:** A sufficient equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium. A preliminary time-course experiment (measuring concentration at 12, 24, 48, and 72 hours) should be performed to determine when the concentration plateaus.
- **Phase Separation:** After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
- **Sampling:** Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. **Trustworthiness Check:** The filtration step is crucial to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility. Pre-wetting the filter with the solvent can prevent loss of analyte due to adsorption.
- **Dilution:** Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.
- **Calculation:** Calculate the original solubility in g/L or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Analytical Quantification

A robust analytical method is required to quantify the dissolved solute. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for hydantoin derivatives.^[16]

- **Mobile Phase:** A mixture of water and a polar organic solvent like acetonitrile or methanol.

- Column: A C18 reversed-phase column.
- Detection: UV detection at a wavelength where the analyte shows maximum absorbance (e.g., ~210-220 nm).
- Calibration: A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.



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Workflow for the Isothermal Shake-Flask Solubility Measurement Method.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data has been collected at various temperatures, thermodynamic models can be used to correlate the data and calculate important thermodynamic parameters of dissolution.

Purpose of Thermodynamic Models

- **Data Correlation:** To fit experimental data to a mathematical equation, allowing for interpolation and smoothing of results.
- **Prediction:** To extrapolate solubility to temperatures where experiments were not conducted.
- **Thermodynamic Analysis:** To calculate parameters like the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution, which provide insight into the nature of the process.

Overview of Common Models

For solid-liquid equilibria, several models are widely used in the literature for compounds similar to hydantoins:[\[9\]](#)[\[17\]](#)[\[18\]](#)

- **Modified Apelblat Equation:** A semi-empirical model that relates mole fraction solubility to temperature. It is widely used due to its simplicity and good fitting accuracy.
- **van't Hoff Equation:** A fundamental thermodynamic model that describes the temperature dependence of the equilibrium constant (in this case, solubility). It is used to determine the enthalpy of dissolution.
- **Jouyban-Acree Model:** Useful for correlating solubility in binary solvent mixtures.

The calculated thermodynamic parameters can reveal whether the dissolution process is spontaneous ($\Delta G^\circ < 0$), endothermic or exothermic (sign of ΔH°), and whether it is driven by enthalpy or entropy.[\[18\]](#)

Conclusion and Future Outlook

5-Ethyl-5-methylhydantoin exhibits moderate aqueous solubility, a characteristic governed by the balance between its polar hydantoin core and nonpolar alkyl substituents. Its solubility in organic solvents is highly dependent on solvent polarity, with polar solvents like alcohols and DMSO being particularly effective. This guide has provided the foundational knowledge, practical experimental protocols, and theoretical framework necessary for researchers to confidently work with this compound.

The primary gap in the current literature is the lack of a comprehensive, publicly available dataset of its solubility in a wide range of organic solvents at various temperatures. Future work should focus on generating this data using validated methods, such as the isothermal shake-flask protocol detailed herein. Such data would be invaluable for optimizing reaction conditions, developing robust crystallization procedures, and advancing the use of **5-Ethyl-5-methylhydantoin** in both industrial and pharmaceutical applications.

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